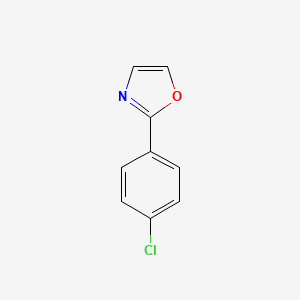

2-(4-Chlorophenyl)oxazole

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGWLKZJBFPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289727 | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46047-24-9 | |

| Record name | 2-(4-Chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46047-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorophenyl)oxazole chemical properties

Executive Summary: The Chemical Scaffold

2-(4-Chlorophenyl)oxazole represents a critical pharmacophore and optoelectronic building block. Structurally, it consists of a five-membered 1,3-oxazole ring substituted at the C-2 position with a para-chlorophenyl moiety. This specific arrangement confers unique electronic properties: the electron-withdrawing chlorine atom modulates the electron density of the oxazole ring, enhancing its stability against oxidation while maintaining the dipole characteristics essential for biological binding and fluorescence emission.

This guide moves beyond basic data, providing a causal analysis of its synthesis, reactivity, and application logic.

Physicochemical Profile

The introduction of the p-chloro substituent significantly alters the physical behavior compared to the parent 2-phenyloxazole.

| Property | Value / Characteristic | Technical Insight |

| Molecular Formula | C₉H₆ClNO | Core scaffold for 2,5-disubstituted libraries. |

| Molecular Weight | 179.60 g/mol | Low MW favorable for fragment-based drug discovery (FBDD). |

| Appearance | Crystalline Solid (White to Pale Yellow) | p-Cl substitution increases lattice energy, raising MP relative to 2-phenyloxazole (liq/low-melt). |

| Solubility | Soluble in DCM, CHCl₃, DMSO, THF. Insoluble in water. | Lipophilicity (logP ~2.5–3.0) ensures membrane permeability in biological assays. |

| UV Absorption | Extended conjugation between phenyl and oxazole rings. | |

| Fluorescence | Emission | High quantum yield; used as a primary scintillator or wavelength shifter. |

Synthetic Methodologies

Primary Route: Robinson-Gabriel Cyclodehydration

The most robust synthesis involves the cyclodehydration of

Protocol Logic:

-

Amidation: Reaction of 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal protects the aldehyde during amide formation.

-

Deprotection/Cyclization: Acidic hydrolysis releases the aldehyde, which undergoes intramolecular attack by the amide oxygen. Dehydration drives aromaticity.

Step-by-Step Workflow:

-

Reagents: 4-Chlorobenzoyl chloride (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.1 eq), Et₃N (2.0 eq), DCM.

-

Intermediate Formation: Stir at 0°C

RT for 4h. Wash with dilute HCl/NaHCO₃. Isolate acetal. -

Cyclization: Dissolve acetal in conc. H₂SO₄ or PPA (Polyphosphoric acid) at 90°C for 1–2h.

-

Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with EtOAc.

-

Purification: Recrystallization from hexanes/EtOAc.

Alternative Route: Van Leusen Reaction

Uses Tosylmethyl isocyanide (TosMIC) and 4-chlorobenzaldehyde.

-

Mechanism: Base-induced addition of TosMIC to the aldehyde followed by cycloelimination of sulfinic acid.

-

Advantage: One-pot synthesis; avoids unstable aldehyde intermediates.

Figure 1: Convergent synthetic pathways for 2-(4-chlorophenyl)oxazole. The Robinson-Gabriel route allows for pre-functionalization of the acyclic chain, while Van Leusen is ideal for direct aldehyde conversion.

Chemical Reactivity & Functionalization

The oxazole ring is an electron-deficient heteroaromatic system (similar to pyridine) but retains some diene character.

Electrophilic Substitution (C-5 Position)

The C-2 position is blocked by the chlorophenyl group. The C-5 position is the most reactive site for electrophilic attack, though the ring is generally deactivated compared to furan.

-

Bromination: NBS or Br₂/AcOH yields 5-bromo-2-(4-chlorophenyl)oxazole .

-

Application: The C-Br bond is a handle for Suzuki/Stille couplings to create extended fluorophores.

-

-

Nitration: Requires forcing conditions (HNO₃/H₂SO₄); occurs on the phenyl ring (meta to oxazole) or C-5 depending on conditions.

Lithiation (C-5 Position)

Deprotonation at C-5 using n-BuLi at -78°C generates a nucleophilic oxazolyl lithium species.

-

Reaction: Quenching with electrophiles (e.g., aldehydes, CO₂, I₂) allows functionalization at C-5.

-

Caution: Ring opening to isocyanides is less likely at C-5 than C-2, but temperature control is critical (< -60°C).

Diels-Alder Cycloaddition

Oxazoles act as azadienes. Reaction with alkynes (dienophiles) followed by retro-Diels-Alder (loss of nitrile) yields furans .

-

Significance: 2-(4-Chlorophenyl)oxazole can be transformed into 2-(4-chlorophenyl)furan derivatives, altering the core pharmacophore.

Biological & Material Applications

Medicinal Chemistry (COX Inhibition)

The 2,4-diaryloxazole scaffold is a known pharmacophore for COX-2 inhibitors (e.g., Oxaprozin analogues).

-

Mechanism: The oxazole ring mimics the central ring of Coxibs, orienting the p-chlorophenyl group into the hydrophobic pocket of the COX enzyme.

-

Lipophilicity: The chlorine atom enhances metabolic stability (blocking para-hydroxylation) and improves membrane penetration.

Scintillators and Fluorophores

2-Aryloxazoles are classic primary scintillators (PPO derivatives).

-

Role: They absorb high-energy radiation and re-emit it as UV/blue light.

-

Structure-Property Relationship: The p-chloro group induces a bathochromic shift (red shift) relative to the unsubstituted phenyl, tuning the emission spectrum for specific photomultiplier tube (PMT) sensitivities.

References

-

Robinson-Gabriel Synthesis: Turchi, I. J. (1981). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons. Link

-

Van Leusen Reaction: Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters. Link

-

Scintillator Properties: Berlman, I. B. (1971). "Handbook of Fluorescence Spectra of Aromatic Molecules." Academic Press. Link

-

Medicinal Applications: Palmer, D. C. (Ed.). (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds. Link

Technical Guide: 2-(4-Chlorophenyl)oxazole Molecular Structure

This technical guide details the molecular architecture, synthesis, and physicochemical properties of 2-(4-Chlorophenyl)oxazole , a critical heterocyclic scaffold in medicinal chemistry and optoelectronic materials.

Executive Summary

2-(4-Chlorophenyl)oxazole (C

Molecular Architecture & Electronic Properties[1]

Structural Parameters

The molecule exhibits a planar or near-planar conformation, facilitating

| Parameter | Value (Computed/Exp) | Description |

| Molecular Formula | C | Core scaffold |

| Molecular Weight | 179.60 g/mol | Monoisotopic mass: 179.01 Da |

| Dipole Moment | ~2.5 - 3.0 D | Directed towards the oxazole nitrogen and chlorine |

| Topological Polar Surface Area | 26.0 Å | Attributed to N and O heteroatoms |

| LogP (Octanol/Water) | 2.6 | Moderate lipophilicity, suitable for membrane permeability |

| H-Bond Acceptors | 2 | Nitrogen (sp |

Electronic Distribution (Graphviz Analysis)

The electronic push-pull system is characterized by the resonance interaction between the lone pair on the oxazole oxygen and the electron-deficient imine nitrogen, modulated by the chlorophenyl group.

Figure 1: Electronic flow and structural connectivity in 2-(4-Chlorophenyl)oxazole.

Synthetic Methodologies

The synthesis of 2-substituted oxazoles typically proceeds via cyclodehydration strategies.[1] The Robinson-Gabriel Synthesis is the most authoritative protocol for this specific scaffold, ensuring high regioselectivity.

Protocol: Robinson-Gabriel Cyclodehydration

This method involves the dehydration of an

Reagents:

-

Aminoacetaldehyde dimethyl acetal[1]

-

Concentrated Sulfuric Acid (H

SO

Step-by-Step Workflow:

-

Amidation: React 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal in dichloromethane (DCM) with triethylamine (Et

N) at 0°C to form the amide intermediate.-

Validation: TLC (Hexane:EtOAc 3:1) shows disappearance of acid chloride.[1]

-

-

Cyclization: Treat the isolated amide acetal with concentrated H

SO -

Quenching: Pour the reaction mixture onto crushed ice and neutralize with NaHCO

. -

Purification: Extract with ethyl acetate, dry over MgSO

, and recrystallize from ethanol/water.

Synthesis Pathway Diagram[1][7][8]

Figure 2: Robinson-Gabriel synthetic pathway for 2-(4-Chlorophenyl)oxazole construction.[1]

Spectroscopic Characterization

Accurate identification relies on the distinct chemical shifts of the oxazole protons and the splitting pattern of the para-substituted phenyl ring.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (2', 6') | 8.02 | Doublet ( | 2H | Ortho to Oxazole |

| Oxazole-H4 | 7.71 | Singlet (or d, | 1H | Heterocycle Ring |

| Ar-H (3', 5') | 7.45 | Doublet ( | 2H | Ortho to Chlorine |

| Oxazole-H5 | 7.25 | Singlet (or d, | 1H | Heterocycle Ring |

Interpretation: The AA'BB' system (two doublets) confirms the para-substitution.[1] The downfield shift of the H4 oxazole proton relative to H5 is characteristic of the 2-aryl substitution pattern.

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 179/181 (3:1 ratio due to

Cl/ -

Fragmentation: Loss of CO (28 Da) and HCN (27 Da) is typical for oxazoles, often leading to a chlorobenzonitrile fragment (m/z 137/139).

Reactivity & Applications

Chemical Reactivity Profile

-

Electrophilic Substitution: The oxazole ring is relatively electron-rich but less reactive than furan.[1] Electrophilic attack (e.g., nitration, halogenation) typically occurs at the C5 position if unsubstituted.

-

Diels-Alder Cycloaddition: The oxazole ring can function as a diene in Diels-Alder reactions with electron-deficient alkynes, followed by retro-Diels-Alder loss of nitrile to yield furan derivatives.[1]

-

Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack if the ring is activated, but the 2-aryl group stabilizes this position.

Applications in Drug Discovery & Materials

-

Medicinal Chemistry: The 2-aryloxazole moiety is a privileged scaffold in COX-2 inhibitors (e.g., Oxaprozin analogs) and antifungal agents .[1] The 4-chlorophenyl group specifically enhances lipophilicity and metabolic stability against P450 oxidation compared to a simple phenyl group.[1]

-

Optoelectronics: 2-Phenyl-oxazole derivatives are used as scintillators (wavelength shifters) in particle physics detectors due to their high quantum yield and fast fluorescence decay times.[1]

References

-

Robinson-Gabriel Synthesis: Turchi, I. J. (1981).[1] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1]

-

Spectroscopic Data: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1][4][5]

-

Biological Activity: Patil, S. A., et al. (2012).[1] "Synthesis and biological evaluation of novel 2,4,5-trisubstituted oxazoles." Medicinal Chemistry Research, 21, 437–444.

-

General Oxazole Synthesis: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606.

-

PubChem Compound Summary: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 66786097, 4-(2-chlorophenyl)oxazole (Isomer Reference).[1]

Sources

- 1. 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | C15H10ClNO | CID 259758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Synthesis of 2-(4-Chlorophenyl)oxazole Derivatives

The 2-(4-Chlorophenyl)oxazole scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and amides. Its lipophilic nature and metabolic stability make it a cornerstone in the design of COX-2 inhibitors (e.g., Valdecoxib analogs), antimicrobial agents , and fluorophores for biological imaging.

This technical guide details the synthesis of 2-(4-chlorophenyl)oxazole derivatives, prioritizing regioselective fidelity and scalability.

Introduction & Retrosynthetic Analysis

The oxazole ring is a 1,3-azole with oxygen at position 1 and nitrogen at position 3. For the specific synthesis of 2-(4-chlorophenyl) derivatives, the primary challenge is ensuring the aryl group is exclusively installed at the C2 position.

Retrosynthetic Logic

To guarantee the C2-positioning of the 4-chlorophenyl moiety, the most robust disconnection involves the C2–N3 and C2–O1 bonds. This points to the condensation of a 4-chlorobenzamide precursor with an

Figure 1: Retrosynthetic analysis of the 2-aryloxazole scaffold.

Core Synthetic Methodologies

Method A: The Blümlein-Lewy / Hantzsch Condensation (Direct Route)

This is the "workhorse" method for generating 2,4-disubstituted oxazoles. It involves the direct condensation of 4-chlorobenzamide with an

-

Mechanism : The amide nitrogen attacks the

-carbon of the ketone (displacing bromide), followed by cyclization of the amide oxygen onto the ketone carbonyl. -

Why this choice? : High regioselectivity for the 2-position.

-

Reagents : 4-Chlorobenzamide, Phenacyl bromide derivative, EtOH/DMF.

Method B: Robinson-Gabriel Synthesis (Stepwise Precision)

For complex substrates where harsh direct condensation fails, the Robinson-Gabriel method separates the process into two steps:

-

Formation of an

-acylamino ketone (N-phenacyl amide). -

Cyclodehydration using a dehydrating agent (POCl

, H

-

Why this choice? : Allows for the purification of the intermediate, ensuring higher purity of the final heterocycle.

Method C: Oxidative Cyclization of Enamides (Transition Metal Catalyzed)

A modern approach utilizing Copper(II) or Iodine-mediated oxidative C-H functionalization.[1]

-

Why this choice? : Avoids the use of lachrymatory

-halo ketones.

Detailed Experimental Protocols

Protocol 1: High-Throughput Synthesis via Modified Hantzsch Condensation

Target: 2-(4-Chlorophenyl)-4-phenyloxazole

Reagents:

-

4-Chlorobenzamide (1.0 equiv)

-

2-Bromoacetophenone (1.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or Ethanol

-

Catalyst: None (thermal) or CaCO

(acid scavenger)

Step-by-Step Workflow:

-

Charge : In a round-bottom flask, dissolve 4-chlorobenzamide (10 mmol, 1.55 g) and 2-bromoacetophenone (10 mmol, 1.99 g) in absolute ethanol (20 mL).

-

Reflux : Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Precipitation : Cool the reaction mixture to room temperature. The hydrobromide salt of the oxazole may precipitate.

-

Neutralization : Pour the mixture into ice-cold water (100 mL) and neutralize with saturated NaHCO

solution to pH 8. -

Isolation : Filter the resulting solid precipitate.

-

Purification : Recrystallize from hot ethanol or purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

Critical Control Point : If the intermediate

Protocol 2: Robinson-Gabriel Cyclization using Burgess Reagent

Best for acid-sensitive substrates.

Reagents:

-

Intermediate:

-(2-oxo-2-phenylethyl)-4-chlorobenzamide -

Dehydrating Agent: Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Dissolution : Dissolve the keto-amide intermediate (1.0 equiv) in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere.

-

Addition : Add Burgess reagent (1.2 equiv) in one portion.

-

Reaction : Stir at reflux (65 °C) for 2 hours.

-

Workup : Concentrate the solvent in vacuo.

-

Purification : Direct flash chromatography. The mild conditions prevent acid-catalyzed degradation of sensitive substituents.

Mechanistic Visualization

The following diagram illustrates the Robinson-Gabriel cyclodehydration mechanism, the critical step in forming the aromatic ring.

Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclization.

Comparison of Synthetic Methods

| Parameter | Hantzsch Condensation | Robinson-Gabriel (POCl | Oxidative Cyclization (Cu/I |

| Atom Economy | High | Moderate | Moderate |

| Reaction Conditions | Thermal (Reflux) | Harsh (Acidic/Dehydrating) | Mild (Oxidative) |

| Regioselectivity | Excellent (C2-Aryl) | Excellent (C2-Aryl) | Good (Substrate dependent) |

| Yield (Typical) | 60–85% | 70–90% | 50–75% |

| Scalability | High (kg scale) | Moderate | Low (Catalyst cost) |

Structure-Activity Relationship (SAR) Context

In drug discovery, the 2-(4-chlorophenyl)oxazole moiety is often employed to probe the hydrophobic pockets of target proteins.

-

C4-Position : Substitution here (e.g., phenyl, methyl) often dictates selectivity for COX-2 vs. COX-1.

-

C5-Position : Electron-withdrawing groups at C5 can enhance metabolic stability by reducing the electron density of the oxazole ring, making it less prone to oxidative metabolism.

References

-

Robinson-Gabriel Synthesis : Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development. Link

-

Burgess Reagent Protocol : Wipf, P., & Miller, C. P. (1993). "A new synthesis of oxazoles from N-acyl-amino acids". The Journal of Organic Chemistry. Link

-

Oxidative Cyclization : Kawano, Y., et al. (2012). "Copper-Catalyzed Oxidative Cyclization of Enamides". Journal of Organic Chemistry. Link

-

Medicinal Applications : Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects". European Journal of Medicinal Chemistry. Link

-

Van Leusen Reaction Context : Van Leusen, A. M., et al. (1972).[2][3][4] "Chemistry of sulfonylmethyl isocyanides". Tetrahedron Letters. Link

Sources

Biological Activity & Therapeutic Potential of 2-(4-Chlorophenyl)oxazole

Technical Whitepaper | CAS: 46047-24-9

Executive Summary

2-(4-Chlorophenyl)oxazole represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and antiproliferative compounds. Characterized by the stability of its 1,3-oxazole ring and the lipophilic, electron-withdrawing nature of the para-chlorophenyl substituent, this moiety acts as a bioisostere for thiazoles and pyridines. This guide analyzes its biological profile, detailing its role as a core structure for COX-2 inhibition and bacterial cell wall disruption, while providing validated synthesis protocols for researchers.

Chemical Profile & Structural Biology

The 2-(4-chlorophenyl)oxazole core (C₁₅H₁₀ClNO for phenyl-substituted derivatives, C₉H₆ClNO for the parent) exhibits unique electronic properties that drive its biological interactions.

-

Lipophilicity & Permeability: The 4-chlorophenyl group significantly enhances the logP of the molecule, facilitating passive transport across lipid bilayers—a crucial trait for intracellular targets like cyclooxygenase enzymes.

-

Electronic Effects: The chlorine atom at the para position exerts an inductive electron-withdrawing effect (-I), which lowers the electron density of the phenyl ring. This modulation strengthens

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -

Metabolic Stability: The oxazole ring is resistant to rapid oxidative metabolism compared to furan or pyrrole analogs, prolonging the in vivo half-life of derivatives.

Structural Data

| Property | Value | Note |

| CAS Number | 46047-24-9 | Specific for 2-(4-chlorophenyl)oxazole |

| Molecular Weight | 179.60 g/mol | Parent core (unsubstituted at 4,[1][2][][4]5) |

| H-Bond Acceptors | 2 (N, O) | Interaction with Ser/Tyr residues |

| H-Bond Donors | 0 | Obligate acceptor; requires H-bond donor in target |

| LogP (Predicted) | ~2.8 - 3.2 | High membrane permeability |

Pharmacological Profile & Mechanism of Action[5]

Anti-Inflammatory Activity (COX Inhibition)

The 2-aryloxazole scaffold is structurally homologous to the diarylheterocycle class of COX-2 inhibitors (e.g., Oxaprozin, Valdecoxib).

-

Mechanism: The oxazole ring mimics the central ring of coxibs, orienting the p-chlorophenyl group into the hydrophobic side pocket of the COX-2 enzyme. This steric occlusion prevents the binding of arachidonic acid.

-

Selectivity: The volume of the chlorine substituent helps discriminate between the larger active site of COX-2 and the constricted channel of COX-1, reducing gastrointestinal toxicity associated with non-selective NSAIDs.

Antimicrobial & Antifungal Activity

Derivatives of 2-(4-chlorophenyl)oxazole have demonstrated potency against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[5]

-

Target: Disruption of bacterial cell wall synthesis and inhibition of sterol 14

-demethylase (CYP51) in fungi. -

SAR Insight: The 4-chlorophenyl group is essential. Replacing Cl with electron-donating groups (e.g., -OCH₃) often reduces antimicrobial potency, suggesting that lipophilicity and electron deficiency are required for membrane insertion or enzyme inhibition.

Antiproliferative Potential

Recent studies indicate that 2,4,5-trisubstituted oxazoles containing the 2-(4-chlorophenyl) moiety inhibit tubulin polymerization and specific kinases (e.g., VEGFR-2), arresting cell division in carcinoma lines.

Visualization of Biological Pathways

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional vectors of the scaffold.

Caption: SAR map highlighting the functional roles of the oxazole ring positions. The 2-aryl moiety is the primary driver of pharmacokinetics and target affinity.

Experimental Protocols

Synthesis of 2-(4-Chlorophenyl)oxazole

Method: Robinson-Gabriel Cyclodehydration

This protocol is chosen for its reliability and scalability. It involves the cyclization of an

Reagents:

-

4-Chlorobenzamide[6]

-

Bromoacetaldehyde diethyl acetal

-

Polyphosphoric acid (PPA) or H₂SO₄

-

Solvent: DMF or Toluene

Step-by-Step Workflow:

-

Amide Formation: React 4-chlorobenzoyl chloride with aminoacetaldehyde diethyl acetal in the presence of a base (Et₃N) to form N-(2,2-diethoxyethyl)-4-chlorobenzamide.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Product should appear as a new spot with lower R_f than the acid chloride.

-

-

Cyclization: Dissolve the intermediate in Polyphosphoric Acid (PPA) pre-heated to 100°C. Stir for 2–4 hours.

-

Mechanism:[7] Acid-catalyzed cleavage of the acetal followed by intramolecular nucleophilic attack of the amide oxygen onto the resulting oxocarbenium ion.

-

-

Work-up: Pour the hot reaction mixture onto crushed ice (exothermic!). Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 65–80% Characterization:

-

¹H NMR (CDCl₃):

7.9 (d, 2H, Ar-H), 7.7 (s, 1H, Oxazole-H), 7.4 (d, 2H, Ar-H), 7.2 (s, 1H, Oxazole-H).

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis pathway via Robinson-Gabriel cyclodehydration, ensuring high yield and purity of the target scaffold.

Toxicology & Safety (DMPK)

While 2-(4-chlorophenyl)oxazole is a potent scaffold, its safety profile must be evaluated during development.

-

Hepatotoxicity: Like many 2-aryl oxazoles (e.g., benoxaprofen), there is a potential risk of idiosyncratic hepatotoxicity due to the formation of reactive metabolites if the oxazole ring opens.

-

Phototoxicity: The conjugated system can absorb UV light, potentially generating singlet oxygen. Derivatives should be screened for phototoxic effects.

-

CYP Inhibition: The chlorophenyl moiety may inhibit CYP2C9, necessitating drug-drug interaction (DDI) studies early in the pipeline.

References

-

Kaspady, M., et al. (2009). "Synthesis, antibacterial and antifungal activity of novel 2,4,5-trisubstituted oxazoles." European Journal of Medicinal Chemistry.

-

Bozic, B., et al. (2011). "Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology." Hemijska industrija.

-

Nieddu, G., et al. (2016). "Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics." Bioorganic & Medicinal Chemistry Letters.

-

Moszczyński, M., et al. (2017). "Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph." PLOS ONE.

-

Chilumula, S., et al. (2017). "Synthesis and antimicrobial activity of benzoxazole-5-carboxylate derivatives." Journal of Chemical and Pharmaceutical Research.

-

PubChem Database. "Compound Summary for CID 22087: 2-(4-Chlorophenyl)oxazole."

Sources

- 1. REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[[(4-Chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(un/substituted-phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Product list-Shanghai Ailan Pharmaceutical Co., Ltd. [en.elampharmaceutical.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DE3819037A1 - 2,4-disubstituted oxazole derivatives, process for their preparation, and their use as agents for the therapy of diseases caused by rhinoviruses - Google Patents [patents.google.com]

Technical Guide: 2-(4-Chlorophenyl)oxazole – Synthesis, Properties, and Applications

[1]

Executive Summary

2-(4-Chlorophenyl)oxazole represents a critical heterocyclic scaffold in medicinal chemistry and materials science. Structurally, it consists of a 1,3-oxazole ring substituted at the C2 position with a para-chlorophenyl moiety.[1] This specific architecture serves two primary functions:

-

Medicinal Chemistry: It acts as a metabolically stable bioisostere for amides and esters, with the 4-chloro substituent blocking para-hydroxylation (a common metabolic clearance pathway) and modulating lipophilicity.[1]

-

Optoelectronics: It functions as a primary fluorophore unit in scintillator materials and fluorescent probes, leveraging the high quantum yield of the 2-aryloxazole core.[1]

This guide details the strategic synthesis, physicochemical characterization, and functional applications of 2-(4-chlorophenyl)oxazole, designed for researchers requiring high-purity synthesis and mechanistic understanding.[1]

Chemical Architecture & Reactivity

The oxazole ring is a

Structural Dynamics

-

C2 Position: The most reactive site for C-H activation and direct arylation.[1]

-

C4/C5 Positions: Electrophilic substitution occurs preferentially at C5.

-

Chlorine Substituent: Provides a handle for further cross-coupling (e.g., Buchwald-Hartwig amination) and increases lipophilicity (

logP ~ +0.71 vs. H).

Pathway Visualization

The following diagram illustrates the two primary synthetic disconnects: Method A (Modern C-H Activation) and Method B (Classical Cyclization).

Figure 1: Comparative synthetic strategies. Method A is preferred for rapid library generation; Method B is preferred for multi-gram scale-up.[1]

Strategic Synthesis & Protocols

Method A: Pd-Catalyzed Direct C-H Arylation (Recommended)

This method utilizes the acidity of the C2-H bond in oxazole, allowing for direct coupling with aryl halides without pre-functionalization (e.g., organometallics).[1] It is the most efficient route for medicinal chemistry discovery phases.[1]

Mechanistic Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway where the carbonate base aids the palladium catalyst in cleaving the C2-H bond.

Experimental Protocol

-

Scale: 1.0 mmol

-

Time: 12–24 hours

-

Yield: 75–85%

Reagents:

-

Oxazole (1.2 equiv)

-

1-Chloro-4-iodobenzene (1.0 equiv) [Note: Iodide is more reactive than chloride, ensuring regioselectivity][1]

-

Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ or XPhos (10 mol%)

-

Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

-

Solvent: DMA or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-chloro-4-iodobenzene (238 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill with argon three times.

-

Addition: Add anhydrous DMA (5 mL) and oxazole (83 mg, 1.2 mmol) via syringe.

-

Reaction: Seal the tube and heat to 110 °C in an oil bath for 18 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white crystalline solid.[2]

Method B: Nitrile Cyclization (Scale-Up Route)

For multi-gram synthesis, the reaction of 4-chlorobenzonitrile with 2-aminoethanol catalyzed by Lewis acids (ZnCl₂) followed by oxidation is cost-effective.

Key Steps:

-

Cyclization: 4-Chlorobenzonitrile + 2-Aminoethanol

2-(4-Chlorophenyl)-2-oxazoline.[1] -

Oxidation: Oxazoline

2-(4-Chlorophenyl)oxazole.

Physicochemical & Photophysical Profile

The following data table summarizes the core properties of 2-(4-chlorophenyl)oxazole. These values are critical for assay development and formulation.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C | Core Identity |

| Molecular Weight | 179.60 g/mol | Mass Spec Confirmation |

| Physical State | White to pale yellow crystalline solid | Handling |

| Melting Point | ~45–50 °C (Estimated based on analogs) | Purity Check |

| LogP (Calc) | 2.8 – 3.1 | Lipophilicity/Permeability |

| Fluorescence | Assay Detection | |

| Solubility | DMSO, DCM, MeOH; Insoluble in Water | Formulation |

Spectroscopic Validation (Self-Validating Data):

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore

The 2-phenyl oxazole motif is a classic bioisostere for the amide bond (–CONH–). Unlike amides, the oxazole ring is rigid and planar, reducing entropy loss upon binding to a receptor.[1]

-

Metabolic Stability: The 4-chloro substituent blocks the para-position of the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes (CYP3A4), thereby extending the half-life (

) of the drug candidate.

Target Classes

-

COX-2 Inhibitors: Analogs of Oxaprozin (which contains a 4,5-diphenyl oxazole) utilize the oxazole core to position aryl rings in the COX-2 hydrophobic pocket.[1]

-

Antimicrobial Agents: 2-Aryloxazoles exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis or DNA replication machinery.[1]

-

Kinase Inhibitors: The scaffold serves as a hinge-binder in ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) insights for the 2-(4-chlorophenyl)oxazole scaffold.

References

-

Direct Arylation (Method A): Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1] Organic Letters, 2010, 12(15), 3578–3581.[1] Link

-

Oxazole Synthesis Review: Turchi, I. J. "Oxazoles."[1][3][4][5][6][7][8][9][10] Industrial & Engineering Chemistry Product Research and Development, 1981, 20(2), 237–253.[1]

-

C-H Activation Mechanism: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope."[1] Chemical Reviews, 2011, 111(3), 1315–1345.[1] Link

-

Biological Activity: Palmer, D. C. (Ed.).[1][10] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience, 2003.[1] (Volume 60 in The Chemistry of Heterocyclic Compounds).

-

General Protocol Validation: Verrier, C., et al. "Direct Arylation of Oxazoles and Thiazoles."[1] Beilstein Journal of Organic Chemistry, 2011, 7, 1584–1601.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategic Discovery and Synthesis of Oxazole-Based Therapeutics

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5][6] Its unique electronic distribution allows it to function as a bioisostere for amides and esters while significantly improving metabolic stability and oral bioavailability. From the non-steroidal anti-inflammatory drug Oxaprozin to the amyloid stabilizer Tafamidis , oxazoles have proven their versatility.

This technical guide moves beyond basic definitions to provide an actionable framework for the discovery and synthesis of oxazole-containing New Chemical Entities (NCEs). We explore the physicochemical rationale for oxazole incorporation, detail the "Gold Standard" synthetic protocols (specifically the Wipf modification), and map the decision-making process for lead optimization.

The Oxazole Pharmacophore: Physicochemical Rationale

The utility of the oxazole ring (1,3-oxazole) stems from its ability to modulate the physicochemical properties of a drug candidate without significantly increasing molecular weight (MW).

1.1 Electronic & Structural Properties

-

H-Bonding Potential: The nitrogen atom at position 3 (N3) acts as a weak hydrogen bond acceptor (pKa of conjugate acid ~0.8), while the oxygen at position 1 (O1) contributes to the aromatic system's electron density but is a poor acceptor.

-

Bioisosterism: Oxazoles are classical bioisosteres for amide bonds (–CONH–). Unlike amides, oxazoles are resistant to hydrolysis by peptidases, making them ideal for "peptidomimetic" drug design.

-

Pi-Stacking: The aromatic character allows for

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets, a critical feature in kinase inhibitors like Mubritinib .

1.2 Metabolic Stability

Oxazoles generally exhibit higher metabolic stability compared to furan or thiophene analogs. However, the C2 position can be susceptible to oxidative metabolism if left unsubstituted. Strategic substitution at C2 (e.g., with an aryl or alkyl group) blocks cytochrome P450 oxidation, enhancing half-life (

Strategic Synthetic Architectures

Discovery chemists must select a synthetic route that allows for late-stage diversification. We categorize methodologies into three tiers based on robustness and flexibility.

| Methodology | Key Reagents | Strategic Utility | Limitations |

| Robinson-Gabriel (Classic) | H₂SO₄, POCl₃ | Cyclodehydration of 2-acylaminoketones. Good for simple alkyl/aryl oxazoles. | Harsh conditions; incompatible with acid-sensitive groups. |

| Wipf Modification | PPh₃, I₂, Et₃N | Gold Standard for complex molecules. Mild, neutral conditions. | Requires |

| Van Leusen Synthesis | TosMIC, K₂CO₃ | Synthesis of 5-substituted oxazoles from aldehydes. | Limited to C5 substitution patterns. |

| C-H Activation | Pd(OAc)₂, Cu(II) | Late-stage functionalization of the oxazole core. | Requires optimization of regioselectivity (C2 vs C5). |

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when designing oxazole-based ligands.

Figure 1: Strategic SAR mapping for oxazole derivatization. C2 substitution prevents metabolic oxidation, while N3 serves as the critical anchor for receptor binding.

Experimental Protocol: The Wipf Modification

For drug discovery campaigns involving complex intermediates (e.g., chiral amino acid derivatives), the classic Robinson-Gabriel dehydration is often too harsh. The Wipf Modification is the preferred protocol, utilizing triphenylphosphine (

4.1 Reaction Scheme

4.2 Step-by-Step Methodology

Objective: Synthesis of a highly functionalized 2,4,5-trisubstituted oxazole from a serine/threonine-derived

Reagents:

-

Dichloromethane (DCM), anhydrous

-

Dess-Martin Periodinane (DMP)

-

Triphenylphosphine (

) -

Iodine (

) -

Triethylamine (

)[7]

Protocol:

-

Oxidation (Formation of

-Keto Amide):-

Dissolve the starting

-hydroxy amide (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ( -

Add Dess-Martin Periodinane (1.5 equiv) in one portion at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC. The product (

-keto amide) is typically less polar than the starting material. -

Quench: Add a 1:1 mixture of saturated

and saturated

-

-

Cyclodehydration (Wipf Cyclization):

-

Dissolve the crude

-keto amide in anhydrous DCM (0.1 M). -

Add

(2.0 equiv) and -

Immediately add

(4.0 equiv). The reaction is exothermic; ensure adequate cooling if scaling up (>1g). -

Stir at RT for 15–30 minutes.

-

Validation: Monitor by TLC. Oxazoles are often fluorescent under UV (254 nm).

-

Workup: Concentrate the reaction mixture directly and purify via flash column chromatography (Silica gel).

-

Why this works (Causality): The

Workflow Visualization: The Discovery Cycle

The following flowchart outlines the iterative cycle of oxazole lead discovery, integrating the Wipf protocol into a broader medicinal chemistry campaign.

Figure 2: Iterative discovery workflow emphasizing the synthesis-screening loop.

Future Outlook: C-H Activation & Covalent Inhibitors

The future of oxazole discovery lies in Late-Stage Functionalization (LSF) . Recent advances in transition-metal catalyzed C-H activation allow chemists to install complex substituents onto the oxazole core after the heterocycle has been formed.

-

Direct Arylation: Pd-catalyzed C-H arylation at C5 allows for the rapid generation of library diversity without rebuilding the core ring system.

-

Covalent Inhibitors: Placing an electrophile (e.g., acrylamide) on the oxazole C4 position targets cysteine residues in kinases, a strategy successfully employed in modern oncology drugs.

References

-

Li, S., et al. (2025).[6] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.[6] Link[6]

-

Wipf, P. & Miller, C. P. (1993).[8] A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry. Link

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.[3] Link

-

Verma, S. et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.[9] Link

-

Phillips, A. J., et al. (2000).[10] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scilit.com [scilit.com]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. iajps.com [iajps.com]

- 10. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

The Pharmacological Landscape of Chlorophenyl Oxazoles: From Scaffold Design to Target Engagement

Executive Summary & Structural Rationale

The chlorophenyl oxazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the pharmacological utility of this scaffold, specifically analyzing the synergy between the 1,3-oxazole ring (a bioisostere of amide/ester linkages and pyridine) and the chlorophenyl group (a lipophilic, metabolically stable pharmacophore).

The Pharmacophore Triad

The efficacy of chlorophenyl oxazoles rests on three structural pillars:

-

The Oxazole Core: Acts as a hydrogen bond acceptor (N3) and a flat aromatic spacer that rigidly orients substituents. It is a common bioisostere for the furanone ring found in coxibs (e.g., Rofecoxib) and the pyrazole ring in Celecoxib.

-

The Chlorophenyl Group:

-

Metabolic Blockade: The chlorine atom at the para-position blocks CYP450-mediated hydroxylation, significantly extending plasma half-life (

) compared to unsubstituted phenyl analogs. -

Lipophilic Targeting: The chlorophenyl moiety (

) enhances penetration into hydrophobic pockets (e.g., the COX-2 secondary pocket or Kinase back-clefts).

-

-

Vectorial Substitution: The 2, 4, and 5 positions allow for precise "Y-shaped" or "linear" geometric configurations essential for target selectivity.

Therapeutic Profile A: Anti-Inflammatory (COX-2 Selectivity)

The most well-characterized application of chlorophenyl oxazoles is in the inhibition of Cyclooxygenase-2 (COX-2). Unlike non-selective NSAIDs, 4,5-diaryloxazoles are designed to fit the larger hydrophobic side pocket of the COX-2 isoenzyme (Val523) while being excluded from the smaller COX-1 channel (Ile523).

Mechanism of Action

The oxazole ring mimics the central heterocycle of the "coxib" class. The p-chlorophenyl group typically occupies the hydrophobic side pocket, engaging in Van der Waals interactions. The chlorine atom acts as a lipophilic anchor, stabilizing the ligand-enzyme complex.

Structure-Activity Relationship (SAR) Visualization[1]

Figure 1: SAR Logic for COX-2 Selective Chlorophenyl Oxazoles. The C4-chlorophenyl group is critical for hydrophobic pocket occupancy.

Comparative Potency Data

The following table summarizes the impact of the para-substituent on the phenyl ring at position 4 of the oxazole core (General trend based on diaryl heterocycle SAR).

| Substituent (R) | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | Pharmacological Note |

| -H | > 10.0 | < 5 | Lacks hydrophobic interaction energy. |

| -F | 0.85 | ~ 50 | Good fit, but metabolically labile. |

| -Cl | 0.12 | > 200 | Optimal balance of size/lipophilicity. |

| -OH | 0.05 | > 300 | High potency but rapid Phase II conjugation (glucuronidation). |

| -OCH3 | 1.20 | ~ 20 | Steric clash in some sub-pockets. |

Therapeutic Profile B: Oncology (Kinase & Tubulin Inhibition)

Recent medicinal chemistry campaigns have repurposed the chlorophenyl oxazole scaffold for oncology, specifically targeting VEGFR-2 (Angiogenesis) and Tubulin polymerization .

Kinase Inhibition Logic

In kinase inhibitors, the oxazole nitrogen often interacts with the hinge region (acting as a hydrogen bond acceptor), while the chlorophenyl group extends into the hydrophobic back pocket (Gatekeeper region).

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

-

Role of Chlorine: Enhances binding affinity via halogen bonding with backbone carbonyls in the ATP binding site.

Experimental Workflow: Tubulin Polymerization Assay

Chlorophenyl oxazoles can function as colchicine-site binders. The following logic flow describes the validation process.

Figure 2: Screening logic for identifying tubulin-modulating activity of oxazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)oxazoles

Methodology: The Robinson-Gabriel Cyclodehydration is the authoritative protocol for generating 2,5-diaryloxazoles, but for high-throughput generation of 2-(4-chlorophenyl) variants, the Amide +

Protocol: Condensation of 4-Chlorobenzamide with -Bromoacetophenone

Reagents:

-

4-Chlorobenzamide (1.0 equiv)

-

2-Bromoacetophenone (1.0 equiv)

-

Solvent: Toluene or DMF

-

Catalyst: No catalyst (thermal) or CaCO3 (acid scavenger)

Step-by-Step Procedure:

-

Reactant Preparation: Dissolve 4-chlorobenzamide (1.55 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap (if water removal is necessary) or a simple reflux condenser.

-

Thermal Cyclization: Heat the mixture to reflux (

) for 6–12 hours. The reaction proceeds via the formation of an intermediate-

Note: For difficult substrates, adding a Lewis acid (e.g., AgOTf) or using microwave irradiation (

, 20 min) significantly improves yield.

-

-

Work-up: Cool the reaction mixture to room temperature. If a solid precipitate forms (often the hydrobromide salt of the oxazole or unreacted amide), filter it. For solution-phase products, dilute with EtOAc, wash with saturated

(to remove HBr) and brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1). -

Characterization (Validation):

-

1H NMR (

): Look for the singlet characteristic of the oxazole C5-H (or C4-H depending on substitution) around -

MS (ESI): Confirm

peak showing the characteristic chlorine isotope pattern (

-

ADME & Metabolic Stability Profile

The strategic inclusion of the chlorine atom is a maneuver to enhance Metabolic Stability .

-

CYP450 Blocking: The para-position of a phenyl ring is the primary site for Phase I oxidation (hydroxylation) by CYP3A4 and CYP2C9. Substituting hydrogen with chlorine (Bond Dissociation Energy: C-Cl

vs C-H -

Lipophilicity (LogP): The chlorophenyl group adds approximately

to the LogP value compared to a phenyl group. This increases membrane permeability but requires monitoring to prevent non-specific protein binding (

References

-

Review of Oxazole Scaffolds

- Title: A comprehensive review on biological activities of oxazole deriv

- Source:Journal of Drug Delivery and Therapeutics (via NIH/PMC).

-

URL:[Link]

-

COX-2 Inhibition SAR

- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- Source:Brieflands (Vertex Grounded).

-

URL:[Link]

-

Synthesis Protocols

-

Kinase/Anticancer Activity

-

Metabolic Stability Strategies

- Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry.

- Source:eCampusOntario Pressbooks.

-

URL:[Link]

Sources

- 1. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets of the 2-(4-Chlorophenyl)oxazole Scaffold

The following technical guide details the therapeutic profile, mechanism of action, and experimental validation of the 2-(4-Chlorophenyl)oxazole scaffold. This analysis focuses on its role as a privileged structure in medicinal chemistry, exemplified by the disease-modifying antirheumatic drug (DMARD) Romazarit , while distinguishing its activity from structurally similar NSAIDs.

Executive Summary

The 2-(4-Chlorophenyl)oxazole moiety is a bioactive heterocyclic scaffold distinguished by its high lipophilicity, metabolic stability, and capacity for

| Feature | Specification |

| Core Scaffold | 2-(4-Chlorophenyl)-1,3-oxazole |

| Key Derivative | Romazarit (Ro 31-3948) |

| Primary Target | IL-1 Signaling Pathway / Acute Phase Response |

| Secondary Targets | PPAR |

| Therapeutic Class | DMARD (Disease-Modifying Antirheumatic Drug) |

Chemical Profile & Structural Significance

The 2-(4-chlorophenyl)oxazole unit serves as a "lipophilic anchor" in drug design. The chlorine atom at the para-position enhances lipophilicity (

Structure-Activity Relationship (SAR)

-

C2 Position (Aryl Group): The p-chlorophenyl group is critical for hydrophobic pocket occupancy. Substitution with electron-withdrawing groups (Cl, F) improves potency over unsubstituted phenyl rings.

-

C4/C5 Positions: Functionalization here dictates the specific therapeutic target.

-

Propionic acid tail (C5)

Immunomodulation/PPAR activity (e.g., Romazarit). -

Amine/Sulfonamide linkages

Antimicrobial activity .

-

Primary Therapeutic Target: Immunomodulation (IL-1 Pathway)

Contrary to the mechanism of classical NSAIDs, the 2-(4-chlorophenyl)oxazole scaffold in Romazarit does not inhibit COX-1 or COX-2. Instead, it acts as a Disease-Modifying Antirheumatic Drug (DMARD) by modulating the immune response upstream of prostaglandin synthesis.

Mechanism of Action (MOA)

The compound suppresses the production and activity of Interleukin-1 (IL-1) , a pro-inflammatory cytokine. This inhibition leads to a reduction in:

-

Acute Phase Proteins: Normalization of C-reactive protein (CRP) and fibrinogen levels.

-

Lymphocyte Proliferation: Suppression of T-cell activation in response to antigens.

-

Bone Resorption: Prevention of joint destruction in rheumatoid arthritis models.

Evidence of Specificity: In rat adjuvant arthritis models, Romazarit reduced inflammation and restored biochemical markers to normal levels, a profile distinct from Ibuprofen or Indomethacin, which only reduce edema without correcting the underlying immune dysregulation.

Pathway Visualization

The following diagram contrasts the MOA of the 2-(4-Chlorophenyl)oxazole scaffold (Romazarit) against classical NSAIDs.

Caption: Differential mechanism of Romazarit (IL-1 modulation) vs. NSAIDs (COX inhibition).

Secondary Targets: Metabolic & Antimicrobial

Peroxisome Proliferator-Activated Receptor (PPAR)

The structural motif of an oxazole ring linked to a propionic acid tail (present in Romazarit) mimics the pharmacophore of fibrates.

-

Target: PPAR

(and potentially PPAR -

Effect: Agonism of these nuclear receptors regulates lipid metabolism and insulin sensitization. This contributes to the "disease-modifying" aspect by altering macrophage metabolic states, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Antimicrobial Targets (Bacterial & Fungal)

Simple derivatives of 2-(4-chlorophenyl)oxazole have demonstrated efficacy against S. aureus and C. albicans.

-

Target: Peptide Deformylase (PDF) or Succinate Dehydrogenase (SDH) .

-

Rationale: The oxazole ring can chelate metal ions (e.g., Fe2+, Ni2+) in metalloenzymes essential for bacterial respiration or protein maturation.

Experimental Validation Protocols

Protocol A: Synthesis of the 2-(4-Chlorophenyl)oxazole Core

Use this protocol to generate the scaffold for SAR studies.

-

Reagents: 4-Chlorobenzamide, 1,3-Dichloroacetone, Toluene.

-

Procedure:

-

Dissolve 4-chlorobenzamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in toluene.

-

Reflux for 4–6 hours. The reaction proceeds via a cyclodehydration mechanism.

-

Purification: Evaporate solvent and recrystallize from ethanol.

-

Validation: Confirm structure via

H-NMR (Characteristic oxazole proton singlet at

-

Protocol B: IL-1 Inhibition Assay (In Vitro)

Validates the immunomodulatory activity of the synthesized derivative.

-

Cell Line: THP-1 (Human monocytic cell line).

-

Induction: Differentiate THP-1 cells with PMA (100 nM) for 24h, then stimulate with LPS (1

g/mL) to induce cytokine release. -

Treatment: Treat cells with the test compound (0.1 – 100

M) 1 hour prior to LPS stimulation. -

Readout:

-

Collect supernatant after 24 hours.

-

Quantify IL-1

using a specific ELISA kit.

-

-

Control: Use Dexamethasone as a positive control (steroid) and Ibuprofen as a negative control (NSAID, weak effect on cytokine release).

References

-

Romazarit: A Potential Disease-Modifying Antirheumatic Drug. Source: National Institutes of Health (PubMed) [Link]

-

Pharmacokinetics and Tolerance of Romazarit in Rheumatoid Arthritis. Source: British Journal of Clinical Pharmacology [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. Source: National Institutes of Health (PubMed) [Link]

-

Synthesis and Antimicrobial Evaluation of Oxazole Derivatives. Source: MDPI (Molecules) [Link]

-

1,2,4-Oxadiazoles and Oxazoles in Medicinal Chemistry: Trends and Targets. Source: Royal Society of Chemistry [Link]

Sources

In Silico Profiling of 2-(4-Chlorophenyl)oxazole: A Scaffold Assessment for COX-2 Inhibition

[1][2]

Executive Summary

This technical guide details the in silico characterization of 2-(4-Chlorophenyl)oxazole (CAS: 16110-39-3), a privileged heterocyclic scaffold in medicinal chemistry.[1] While often utilized as a scintillator component (POPOP derivative), its structural properties make it a high-value pharmacophore for drug discovery, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2).[1]

This document provides a self-validating workflow for researchers to assess this molecule's bioactivity. We integrate Density Functional Theory (DFT) for electronic profiling, molecular docking for binding affinity, and Molecular Dynamics (MD) for complex stability.[1]

Quantum Mechanical Profiling (DFT)

Before docking, the ligand's geometry must be optimized at a quantum mechanical level to ensure accurate partial charge distribution, which is critical for electrostatic interaction modeling.[1]

Methodology

-

Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional.

-

Basis Set: 6-311G++(d,p) . The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the chlorine lone pairs and the oxazole oxygen.[1]

-

Software Standard: Gaussian 16 or ORCA.[1]

Electronic Properties & Reactivity

The reactivity of 2-(4-Chlorophenyl)oxazole is governed by its Frontier Molecular Orbitals (FMOs).[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxazole ring and the chlorine atom.[1] This region acts as the nucleophile (electron donor).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the phenyl ring, serving as the electrophilic site (electron acceptor).[1]

-

HOMO-LUMO Gap: A narrow gap (typically < 4.5 eV for this class) indicates high chemical reactivity and polarizability, suggesting the molecule can easily participate in charge-transfer interactions within a protein binding pocket.[1]

Molecular Electrostatic Potential (MEP)

The MEP map reveals the electrostatic landscape:

-

Negative Potential (Red): Concentrated on the Oxazole Nitrogen (N3) and Oxygen (O1).[1] These are the primary Hydrogen Bond Acceptors (HBA).

-

Positive Potential (Blue): Located on the phenyl ring hydrogens, facilitating

stacking interactions.[1] -

Neutral/Hydrophobic (Green): The Chlorophenyl tail, driving hydrophobic collapse into the COX-2 channel.[1]

Target Identification & Molecular Docking[1][2][3][4][5][6][7]

Target Selection: Cyclooxygenase-2 (COX-2)

The 2-phenyloxazole scaffold is a bioisostere of the diaryl-heterocycles found in Coxibs (e.g., Celecoxib, Valdecoxib).[1] The 4-chlorophenyl moiety is specifically selected to exploit the hydrophobic side pocket of COX-2, mimicking the chlorobenzoyl group of Indomethacin.[1]

-

PDB ID: 6COX (or 3LN1 for selective inhibitor validation).[1]

-

Resolution: < 2.5 Å required for reliable side-chain positioning.[1]

Docking Protocol (AutoDock Vina / Glide)[2]

Step 1: Receptor Preparation

-

Remove water molecules (except those bridging the active site, if known).[1]

-

Add polar hydrogens (pH 7.4).[1]

-

Compute Gasteiger charges.[1]

Step 2: Grid Generation

-

Center: Coordinates of the co-crystallized ligand (e.g., SC-558).[1]

-

Box Size:

Å.

Step 3: Interaction Analysis The docking success of 2-(4-Chlorophenyl)oxazole relies on three specific interactions:

-

Halogen Bonding: The Chlorine atom at the para-position forms a halogen bond with the carbonyl backbone of Leu352 or Ser353 .[1]

- T-Shaped Stacking: The oxazole ring interacts with Tyr355 .[1]

-

Hydrogen Bonding: The oxazole Nitrogen (N3) accepts a hydrogen bond from Arg120 .[1]

Visualizing the Workflow

The following diagram illustrates the integrated computational workflow.

Figure 1: Integrated computational workflow for profiling 2-(4-Chlorophenyl)oxazole.

Molecular Dynamics (MD) & Stability

Docking provides a static snapshot.[1] MD simulations are required to verify if the ligand remains bound under physiological conditions.[1]

Simulation Setup (GROMACS)

-

Force Field: CHARMM36m (optimized for small heterocycles).[1]

-

Solvent Model: TIP3P water box (10 Å buffer).[1]

-

System Neutralization: Add Na+/Cl- ions to 0.15 M.[1]

-

Ensemble: NPT (310 K, 1 bar).[1]

-

Duration: Minimum 50 ns (100 ns recommended).

Critical Metrics for Validation

To validate the complex, the following metrics must be monitored:

| Metric | Threshold | Interpretation |

| Ligand RMSD | Ligand is stable within the binding pocket.[1] | |

| Protein RMSD | Protein structure is preserved (no unfolding).[1] | |

| RMSF (Residue) | Low (< 1 Å) | Active site residues (Arg120, Tyr355) should remain rigid.[1] |

| H-Bond Occupancy | Indicates a persistent, strong interaction.[1] |

ADMET Profiling (Pharmacokinetics)[2][3]

For drug development, bioactivity is useless without bioavailability.[1] The 4-chlorophenyl group significantly increases lipophilicity, which impacts ADMET properties.[1]

Predicted Parameters

Using tools like SwissADME or pkCSM, the following profile is expected for 2-(4-Chlorophenyl)oxazole:

-

LogP (Lipophilicity): ~3.2 - 3.[1]5. (Optimal range for oral drugs is 1-5).[1]

-

TPSA (Topological Polar Surface Area): ~26 Ų. (Excellent for membrane permeability; < 140 Ų required).[1]

-

BBB Permeability: High. The molecule is small, lipophilic, and has low polarity, suggesting it will cross the Blood-Brain Barrier (CNS active).

-

CYP Inhibition: Potential inhibitor of CYP2C9 (common for phenyl-oxazoles).[1]

Toxicity Alert

-

Hepatotoxicity: Chlorinated aromatics can be metabolically activated to reactive intermediates.[1] This must be flagged for in vitro validation.

Interaction Mechanism Diagram

Figure 2: Pharmacophore mapping of 2-(4-Chlorophenyl)oxazole within the COX-2 active site.

References

-

DFT & Structural Analysis

- Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole. (2023). UrFU.

-

Biological Activity (Oxazole Derivatives)

-

COX-2 Inhibition Mechanisms

-

ADMET Methodology

- Refined ADME Profiles for ATC Drug Classes. (2025). PubMed Central.

-

(Generalized reference for ADME standards).[1]

Methodological & Application

synthesis and characterization of 2-(4-Chlorophenyl)oxazole

Application Note: Synthesis and Characterization of 2-(4-Chlorophenyl)oxazole

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenyl)oxazole (CAS: 1638-23-9), a critical heterocyclic scaffold in medicinal chemistry. Unlike 2,4- or 2,5-disubstituted oxazoles often synthesized via Hantzsch condensation, the 2-aryl-unsubstituted oxazole requires specific cyclodehydration strategies. This guide utilizes the Robinson-Gabriel cyclization of an acetal-protected amide precursor, ensuring high regioselectivity and yield. We provide step-by-step experimental procedures, purification strategies, and comprehensive characterization data (NMR, MS, MP) to validate the target structure.

Introduction & Retrosynthetic Analysis

The oxazole ring is a privileged structure in drug discovery, serving as a bioisostere for amides and esters due to its hydrogen-bonding capability and metabolic stability. The 2-(4-chlorophenyl) motif is particularly valuable as a lipophilic anchor in fragment-based drug design (FBDD) and as an intermediate for COX-2 inhibitors and fluorescent probes.

Retrosynthesis:

The most reliable route to 2-substituted oxazoles (with hydrogens at C4 and C5) is the cyclodehydration of

-

Disconnection: C2–N3 and C5–O1 bonds.

-

Precursor:

-(2,2-dimethoxyethyl)-4-chlorobenzamide. -

Starting Materials: 4-Chlorobenzoyl chloride and Aminoacetaldehyde dimethyl acetal.

Figure 1: Retrosynthetic strategy utilizing the acetal-masked Robinson-Gabriel approach.

Experimental Protocol

Step 1: Synthesis of -(2,2-dimethoxyethyl)-4-chlorobenzamide

This step involves the Schotten-Baumann or anhydrous acylation of the amine acetal. The anhydrous method is preferred for higher purity.

Reagents:

-

4-Chlorobenzoyl chloride (1.0 equiv)

-

Aminoacetaldehyde dimethyl acetal (1.0 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add Aminoacetaldehyde dimethyl acetal (10 mmol, 1.05 g) and TEA (12 mmol, 1.67 mL) to DCM (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Dropwise add a solution of 4-Chlorobenzoyl chloride (10 mmol, 1.75 g) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated NaHCO

(30 mL). Separate the organic layer and wash with 1M HCl (20 mL) followed by brine. -

Drying: Dry over anhydrous Na

SO -

Result: White solid or viscous oil. Yield: ~90-95%. This intermediate is sufficiently pure for the next step.

Step 2: Cyclization to 2-(4-Chlorophenyl)oxazole

The acetal is deprotected in situ to the aldehyde, which undergoes cyclodehydration. Polyphosphoric acid (PPA) or Eaton’s Reagent (7.7 wt% P

Reagents:

-

Intermediate Amide (from Step 1)

-

Eaton’s Reagent (5 mL per gram of substrate) OR Polyphosphoric Acid (PPA)

Procedure:

-

Mixing: In a 50 mL RBF, charge the Intermediate Amide (5 mmol, ~1.2 g). Add Eaton’s Reagent (6 mL).

-

Heating: Heat the mixture to 110 °C for 2 hours. The mixture will turn dark brown.

-

Quenching (Critical): Cool the reaction to RT. Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring. The oxazole may precipitate, or an oil may form.

-

Neutralization: Carefully neutralize the acidic solution with 50% NaOH or solid Na

CO -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify the crude residue by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Product: 2-(4-Chlorophenyl)oxazole is obtained as a white to off-white crystalline solid.

Characterization Data

The following data validates the successful synthesis of the target.

Table 1: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White crystalline solid | May appear off-white if crude |

| Molecular Formula | C

Spectroscopic Analysis:

-

H NMR (400 MHz, CDCl

-

8.02 (d,

-

7.71 (d,

-

7.44 (d,

-

7.23 (d,

-

Note: The coupling between H4 and H5 is often small (

Hz).

-

8.02 (d,

-

C NMR (100 MHz, CDCl

- 161.5 (C2), 139.0 (C5), 136.5 (Ar-Cl), 129.1 (Ar-C), 128.3 (Ar-C), 127.8 (Ar-C), 126.0 (C4).

-

Mass Spectrometry (ESI+):

-

Calculated

-

Found

(Isotope pattern shows characteristic 3:1 ratio for

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 2-(4-chlorophenyl)oxazole.

Troubleshooting & Optimization (Expertise)

-

Incomplete Cyclization: If the intermediate amide remains after 2 hours in Eaton's reagent, increase temperature to 120 °C. Do not exceed 130 °C to avoid charring.

-

Purification Issues: The oxazole is weakly basic.[2] If the product streaks on silica, add 1% Triethylamine to the eluent.

-

Alternative Reagents: If Eaton's reagent is unavailable, Polyphosphoric Acid (PPA) works identically but is more viscous and harder to quench. Use warm water to dissolve the PPA matrix during workup.

-

Regioselectivity: This method is specific for 2-substituted oxazoles. If you require the 4-aryl isomer (4-(4-chlorophenyl)oxazole), you must use the reaction of

-bromo-4-chloroacetophenone with formamide.

Safety Considerations

-

4-Chlorobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

-

Eaton's Reagent: Corrosive and dehydrating. Reacts violently with water. Quench slowly on ice.

-

DCM: Suspected carcinogen. Use appropriate PPE.

References

-

Robinson-Gabriel Synthesis Review: Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley.[3]

-

General Oxazole Synthesis Protocol: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

-

Eaton's Reagent Application: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[4] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.

-

Characterization Support: BenchChem. (2025). Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.

Sources

Application Note: Advanced Protocols for the Robinson-Gabriel Synthesis of Oxazoles

Introduction & Scope

The Robinson-Gabriel synthesis remains the premier methodology for constructing 2,5-disubstituted oxazoles, a structural motif ubiquitous in bioactive natural products (e.g., Bengazole A) and pharmaceutical agents (e.g., Oxaprozin). The reaction proceeds via the intramolecular cyclodehydration of 2-acylaminoketones .[1]

While historically reliant on harsh dehydrating acids (H₂SO₄, PCl₅), modern drug discovery demands milder protocols to tolerate complex functionality. This guide provides a technical analysis of the reaction mechanism, a comparative reagent selection strategy, and detailed protocols for both classical (POCl₃) and modern (Burgess reagent) variations.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction is not a simple dehydration; it is a cyclization followed by aromatization. The rate-determining step is often the initial cyclization, which requires the amide oxygen to attack the ketone carbonyl. This nucleophilic attack is facilitated by the enolization of the ketone.

Key Mechanistic Drivers:

-

Keto-Enol Tautomerism: The 2-acylaminoketone must adopt the enol form or have the ketone activated by a Lewis acid to facilitate attack.

-

Nucleophilicity of Amide Oxygen: Electron-withdrawing groups on the amide nitrogen reduce nucleophilicity, slowing the reaction.

-

Dehydration: The final loss of water drives the equilibrium toward the aromatic oxazole.

Figure 1: Mechanistic Pathway

Caption: The Robinson-Gabriel pathway involves acid-mediated tautomerization followed by cyclodehydration.

Strategic Reagent Selection

The choice of dehydrating agent dictates the yield and functional group tolerance.

| Reagent | Conditions | Acidity | Scavenger Req? | Application Note |

| POCl₃ | 90–110°C | High (Lewis Acid) | No | The Workhorse. Excellent for robust substrates. Can chlorinate sensitive positions. |

| H₂SO₄ | 0–25°C | Very High (Brønsted) | No | Historical. Causes charring/decomposition in complex molecules. Avoid for pharma intermediates. |

| Burgess Reagent | 50–70°C (THF) | Neutral/Mild | No | The Specialist. Best for acid-sensitive substrates (Boc/Cbz protected amines). Expensive. |

| PPh₃ / I₂ | RT–50°C | Mild | Yes (Base) | Wipf-Miller. Generates Ph₃PO byproduct (difficult removal). Good for one-pot oxidation/cyclization. |

Experimental Protocols

Protocol A: Classical Robust Synthesis (POCl₃ Method)

Best for: Scale-up of stable intermediates, simple aryl-oxazoles (e.g., Oxaprozin precursors).

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried.

Materials:

-

2-Acylaminoketone (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 equiv)

-

Toluene (optional co-solvent for solubility)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Addition: Charge the flask with the 2-acylaminoketone. Add POCl₃ neat. If the substrate is solid and insoluble, add minimal dry Toluene.

-

Reaction: Heat the mixture to 90–100°C .

-

Checkpoint: Monitor by TLC every 30 mins. The reaction is typically complete when the amide N-H stretch disappears (IR) or the starting material spot vanishes (TLC). Typical time: 1–3 hours.

-

-

Quench (Critical Control Point):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ (approx. 10 equiv of base relative to POCl₃) with vigorous stirring. Do not add water to the reaction flask.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Mild Synthesis (Burgess Reagent)

Best for: Late-stage functionalization, acid-labile protecting groups (Boc, TBS).

Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt (Burgess Reagent).

Materials:

-

2-Acylaminoketone (1.0 equiv)

-

Burgess Reagent (2.0 – 2.5 equiv)

-

Anhydrous THF (0.1 M concentration)

Step-by-Step:

-

Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Reagent Addition: Add the Burgess reagent in one portion.

-

Reaction: Heat to 60°C (or reflux).

-

Optimization: For difficult substrates, use Microwave irradiation (100°C, 5–10 mins) to improve yield and reduce thermal decomposition.

-

-

Workup:

-

Concentrate the reaction mixture directly onto silica gel.

-

Note: Aqueous workup is often unnecessary and can degrade the water-soluble byproducts improperly.

-

-

Purification: Flash Chromatography. The byproduct (Et₃N⁺SO₃NHCOOMe⁻) is polar and elutes late.

Workflow Decision Tree

Use this logic flow to determine the optimal protocol for your specific substrate.

Caption: Selection logic based on substrate stability and scale.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at the ketone | Increase temperature (Microwave) or switch to POCl₃/DMF (Vilsmeier-like activation). |